![molecular formula C13H23NO4 B2728878 3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2353076-24-9](/img/structure/B2728878.png)
3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclopropane Derivatives in Synthesis
Cyclopropane derivatives, such as 3-cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, have been extensively studied for their utility in organic synthesis. For instance, they are used in the synthesis of oxetanes and other cyclic compounds. The treatment of certain cyclopropyl derivatives with base in aqueous solutions leads to the formation of oxetanes, which are valuable intermediates in synthetic chemistry (Murai et al., 1977).
In Immunobiological Research
Derivatives of cyclopropane-containing compounds like the one have been synthesized and tested for their immunostimulatory and immunomodulatory potency. Some compounds in this category significantly enhance the secretion of chemokines and augment NO biosynthesis, indicating their potential in immunological research and therapeutic applications (P. Doláková et al., 2005).
In the Synthesis of Insecticidal Compounds
Cyclopropane derivatives are also used in the synthesis of insecticidal compounds. The synthesis process often involves the conversion of β-substituted-α-cyanoacrylates with other compounds to form precursors to cyclopropanecarboxylic acids, which are key components in many insecticides (J. H. Babler & K. Spina, 1985).
Role in Cycloalkylation Reactions
These compounds play a significant role in cycloalkylation reactions, which are crucial for the construction of various heterocyclic compounds. The reactions of cyclopropane derivatives with various aldehydes and other compounds lead to the formation of several heterocyclic structures, demonstrating their versatility in synthetic organic chemistry (N. Pokhodylo et al., 2010).
Use in Medicinal Chemistry
In medicinal chemistry, cyclopropane derivatives are used in the synthesis of various pharmaceutical compounds. For instance, they are involved in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, showcasing their importance in the development of novel therapeutic agents (O. Lifchits & A. Charette, 2008).
Propriétés
IUPAC Name |
3-cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-6-7-8)13(4,5)10(15)16/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMRBDSKYSIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

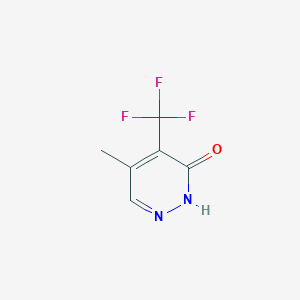

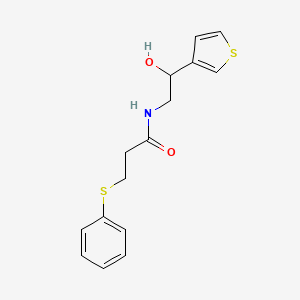
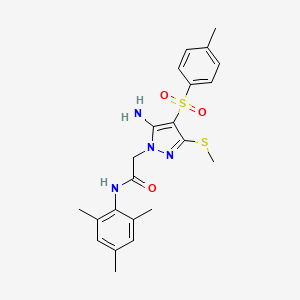
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
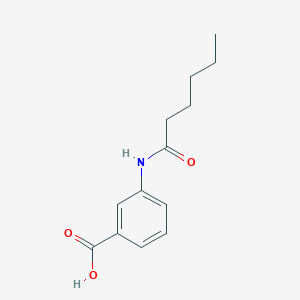
![Benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2728808.png)
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
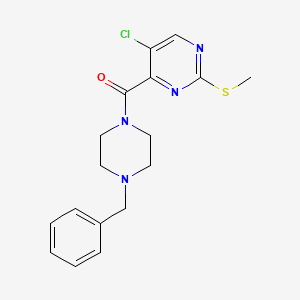
![[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B2728812.png)
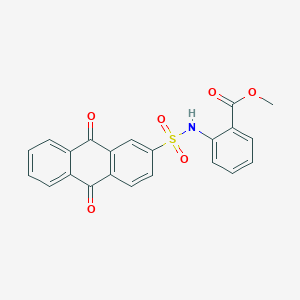
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)
![Ethyl 4-{[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
